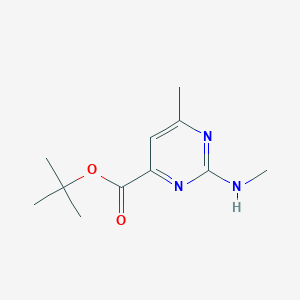
3-Fluoro-5-(hydroxymethyl)benzoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-5-(hydroxymethyl)benzoic Acid is a chemical compound with the CAS Number: 816449-67-9 . It has a molecular weight of 170.14 and its IUPAC name is this compound . The compound is typically stored at ambient temperature and is available in solid form .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H7FO3/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-3,10H,4H2,(H,11,12) . This code provides a specific textual representation of the compound’s molecular structure. Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 170.14 .Aplicaciones Científicas De Investigación
Biosynthesis of Natural Products
3-Fluoro-5-(hydroxymethyl)benzoic acid is a derivative of 3-Amino-5-hydroxy benzoic acid (3,5-AHBA), a precursor for a large group of natural products. These include naphthalenic and benzenic ansamycins, saliniketals, and mitomycins. Research in this area focuses on the biosynthesis of AHBA-derived natural products from a molecular genetics, chemical, and biochemical perspective (Kang, Shen, & Bai, 2012).
Development of Novel Fluorescence Probes
Fluorescent probes, like HPF and APF, have been designed to detect highly reactive oxygen species (hROS) such as hydroxyl radicals. These probes can be used in biological and chemical applications, and their design often involves derivatives of benzoic acid, including this compound (Setsukinai et al., 2003).
Fluorescein-Based Fluorescence Probes
Research on fluorescein derivatives, including those related to this compound, is crucial for developing functional fluorescence probes. These probes are used to detect biomolecules in various biological systems (Tanaka et al., 2001).
Ratiometric Fluorescence Probes
In the development of ratiometric fluorescence biosensors, gold nanoclusters and organic molecules like HPF, a derivative of benzoic acid, are employed. These probes can differentiate various reactive species with high selectivity and accuracy, making them useful in monitoring biological processes (Zhuang, Ding, Zhu, & Tian, 2014).
Safety and Hazards
Mecanismo De Acción
Target of Action
Benzoic acid derivatives are known to interact with various proteins and enzymes in the body .
Mode of Action
It’s worth noting that benzoic acid derivatives are often used in the synthesis of active pharmaceutical ingredients due to their excellent lipophilicity and binding affinity .
Biochemical Pathways
For instance, benzoic acid is conjugated to glycine in the liver and excreted as hippuric acid .
Pharmacokinetics
It’s known that benzoic acid and its derivatives are generally well-absorbed and widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
It’s known that benzoic acid and its derivatives can have various effects depending on their specific chemical structure and the biological targets they interact with .
Action Environment
The action, efficacy, and stability of 3-Fluoro-5-(hydroxymethyl)benzoic Acid can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances, and the temperature . .
Propiedades
IUPAC Name |
3-fluoro-5-(hydroxymethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-3,10H,4H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJHSBTXOXRZBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-Benzhydrylpiperazino)-6-(methylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2887358.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(4-methylphenyl)sulfonyl-4-oxo-1,3-diazinan-2-yl]sulfanyl]acetamide](/img/structure/B2887360.png)




![N-[(4-tert-butylphenyl)(cyano)methyl]-2-(N-methylmethanesulfonamido)acetamide](/img/structure/B2887367.png)
![N-[[3-(Trifluoromethylsulfonyl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2887369.png)
![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2887372.png)
![5-Oxo-7a-phenyl-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B2887375.png)
![[2-(2-Ethoxyphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2887377.png)
![2-[[1-(2-Pyridin-3-ylacetyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2887378.png)

